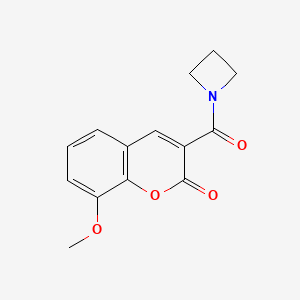
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide (BSPC) is a chemical compound with potential applications in scientific research. BSPC is a pyridine carboxamide derivative that has been synthesized using various methods. It has been found to have a mechanism of action that involves the inhibition of specific enzymes, leading to various biochemical and physiological effects. In
作用機序
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide inhibits the activity of specific enzymes by binding to their active sites, leading to the formation of an inactive enzyme-substrate complex. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to bind to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to interact with other amino acid residues in the active site of carbonic anhydrases, leading to the formation of a stable complex.
Biochemical and Physiological Effects:
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrases, leading to the disruption of acid-base balance, ion transport, and CO2 homeostasis. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes such as β-carbonic anhydrase, leading to the disruption of photosynthesis, and γ-carbonic anhydrase, leading to the disruption of the metabolism of nitrogen compounds.
実験室実験の利点と制限
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific enzymes. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide also has a high solubility in water, making it easy to prepare and use in experiments. However, 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research on 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide, including the development of new synthesis methods to improve the yield and purity of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide. Another direction is to investigate the potential applications of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide in the treatment of diseases such as cancer, where the inhibition of specific enzymes may have therapeutic benefits. Additionally, the study of 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide's mechanism of action may lead to the development of new drugs that target specific enzymes involved in various physiological processes.
合成法
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-3-chloropyridine-2-carboxylic acid with 3-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 5-bromo-3-chloropyridine-2-carboxylic acid with 3-aminobenzenesulfonamide in the presence of a base such as triethylamine. Both methods yield 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide as a white solid with a high yield.
科学的研究の応用
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has potential applications in scientific research, especially in the field of enzyme inhibition. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has been found to inhibit the activity of specific enzymes such as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, ion transport, and CO2 homeostasis. 5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes such as β-carbonic anhydrase, which is involved in photosynthesis, and γ-carbonic anhydrase, which is involved in the metabolism of nitrogen compounds.
特性
IUPAC Name |
5-bromo-N-(3-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-9-4-8(6-15-7-9)12(17)16-10-2-1-3-11(5-10)20(14,18)19/h1-7H,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPAIMSKGZPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
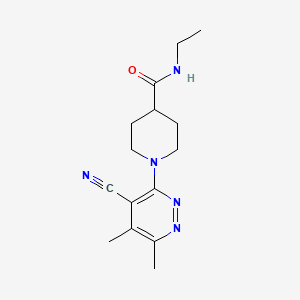
![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
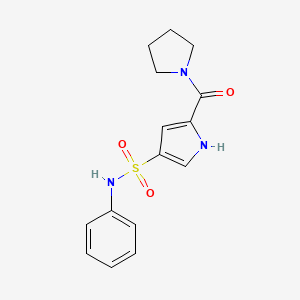
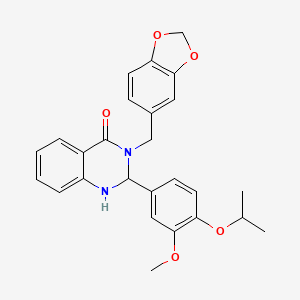
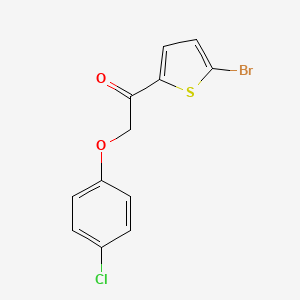
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)
![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
